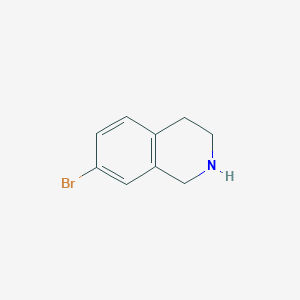

7-Bromo-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYODEQFZAJVROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444089 | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-55-6 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 7-Bromo-1,2,3,4-tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Chemical Properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2] Its rigid structure presents a well-defined three-dimensional arrangement for interacting with biological targets. The introduction of a bromine atom at the 7-position, creating this compound, transforms this fundamental structure into a highly versatile synthetic intermediate.[3][4][5] The bromine atom serves as a "synthetic handle," enabling a wide array of functionalization reactions, most notably palladium-catalyzed cross-coupling, which allows for the systematic exploration of the chemical space around the core. This guide offers an in-depth exploration of the synthesis, reactivity, and key chemical properties of this compound, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize it in their synthetic endeavors.

Core Physical and Chemical Properties

This compound (CAS: 17680-55-6) is a solid at room temperature.[6] Its fundamental properties are summarized below, providing a baseline for its handling, reaction setup, and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [7][8][9] |

| Molecular Weight | 212.09 g/mol | [7][8] |

| Exact Mass | 210.99966 Da | [8] |

| Melting Point | 32-35 °C | [7][10] |

| Boiling Point | 282.9 ± 40.0 °C (Predicted) | [7] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [7] |

| Appearance | Solid | [6] |

| Solubility | Insoluble in water | [7] |

| SMILES | Brc1ccc2c(c1)CNCC2 | [11] |

| InChI Key | OYODEQFZAJVROF-UHFFFAOYSA-N | [8][11] |

Synthesis of the Tetrahydroisoquinoline Core

The construction of the tetrahydroisoquinoline skeleton is a well-established field in organic synthesis. Two classical and powerful methods, the Bischler-Napieralski reaction and the Pictet-Spengler reaction, are paramount for creating this heterocyclic system.

The Bischler-Napieralski Reaction

This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic, dehydrating conditions.[12][13][14] The resulting dihydroisoquinoline can then be readily reduced to the desired tetrahydroisoquinoline.

Causality and Mechanism: The reaction is driven by the conversion of the amide carbonyl into a more electrophilic species (a nitrilium ion or an imine-ester intermediate), which can then be attacked by the electron-rich aromatic ring.[13][15][16] The choice of a strong dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is critical for activating the amide.[13][15] The reaction is most effective when the aromatic ring is activated with electron-donating groups.[13]

Caption: Mechanism of the Bischler-Napieralski Reaction and subsequent reduction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[17][18] This method is particularly powerful as it constructs the saturated heterocyclic ring in a single synthetic sequence.

Causality and Mechanism: The reaction proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion.[19] This iminium ion is the key intermediate that undergoes an intramolecular electrophilic attack on the aromatic ring to forge the new carbon-carbon bond, leading directly to the tetrahydroisoquinoline product.[19][20] The reaction is significantly facilitated by electron-donating groups on the aromatic ring, which increase its nucleophilicity.[20]

-

Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane).

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 eq.) to the solution.

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography.

Chemical Reactivity: A Tale of Two Handles

This compound possesses two primary sites for chemical modification: the secondary amine in the heterocyclic ring and the bromine atom on the aromatic ring. This dual reactivity makes it an exceptionally valuable building block.

Reactions at the Aryl Bromide: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is the gateway to introducing a vast array of substituents onto the aromatic core. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound (e.g., a boronic acid or its ester).[21][22] This reaction is fundamental for synthesizing biaryl structures or introducing alkyl and alkenyl groups.

Causality and Mechanism: The reaction operates via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of the tetrahydroisoquinoline.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[21]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[21][22]

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent (e.g., dioxane, toluene, or DMF).

-

Heating: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for several hours until the starting material is consumed.

-

Work-up and Purification: After cooling, filter the mixture through celite, and partition the filtrate between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, concentrated, and purified via column chromatography.[21]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[23][24][25] This reaction is indispensable for synthesizing N-aryl derivatives, which are prevalent in pharmaceuticals.

Causality and Mechanism: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the amine coordinates to the palladium complex. A strong, non-nucleophilic base is crucial for deprotonating the coordinated amine, forming a palladium-amido complex. The final reductive elimination step forges the C-N bond and regenerates the active Pd(0) catalyst.[25]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactions at the Secondary Amine

The secondary amine (N-2 position) is a nucleophilic center that readily undergoes standard amine chemistry, such as N-alkylation and N-acylation, allowing for the introduction of a wide variety of functional groups.

-

N-Alkylation: Reaction with alkyl halides in the presence of a mild base introduces alkyl chains.

-

N-Acylation: Reaction with acyl chlorides or anhydrides forms amides, providing a route to modify the electronic and steric properties of the nitrogen atom.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for installing complex N-substituents.

Spectroscopic Characterization

Confirming the structure of this compound and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - CH₂ Protons: Aliphatic signals for the four methylene groups (C1, C3, C4) typically appearing as multiplets or triplets in the ~2.7-4.0 ppm range. - NH Proton: A broad singlet for the amine proton, which may exchange with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region (~115-140 ppm), with the carbon attached to the bromine (C7) appearing at a distinct chemical shift. - Aliphatic Carbons: Signals for the three methylene carbons (C1, C3, C4) in the upfield region (~25-50 ppm). |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 1:1 due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[26] - Fragmentation: A prominent fragment is often observed corresponding to the loss of a hydrogen atom from the benzylic position (C1), leading to a stable iminium ion. |

Applications in Drug Discovery

The this compound scaffold is a cornerstone for building libraries of compounds for drug discovery.[1][5] The ability to systematically modify both the 2-position (amine) and the 7-position (aryl bromide) allows for the exploration of structure-activity relationships (SAR). This scaffold has been incorporated into molecules targeting a wide range of biological systems, and its derivatives have been investigated for anticancer, antimicrobial, and neuroprotective activities.[1][2]

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry and materials science. Its well-defined physical properties, established synthetic routes, and, most importantly, its dual reactive handles at the amine and aryl bromide positions provide chemists with a reliable and versatile tool. A thorough understanding of its core chemical properties—from synthesis via the Pictet-Spengler and Bischler-Napieralski reactions to functionalization through Suzuki and Buchwald-Hartwig couplings—is essential for unlocking its full potential in the development of novel, high-value molecules.

References

- Chemcasts. Thermophysical Properties of this compound.

- ECHEMI. Buy this compound from iChemical.

- PubChem. This compound | C9H10BrN | CID 10729255.

- Alfa Chemistry. CAS 17680-55-6 this compound.

- Wikipedia. Bischler–Napieralski reaction.

- Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis.

- Organic Chemistry Portal. Bischler-Napieralski Reaction.

- MD Topology. (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | NMR.

- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.

- Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.

- Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.

- J&K Scientific LLC. Pictet-Spengler Reaction.

- Wikipedia. Pictet–Spengler reaction.

- Slideshare. Bischler napieralski reaction | PPTX.

- Sigma-Aldrich. This compound AldrichCPR.

- AWS. A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions.

- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.

- ChemicalBook. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Chemical Properties.

- ChemicalBook. 7-bromo-1,2,3,4-tetrahydro-isoquinoline(17680-55-6) 1h nmr.

- BLD Pharm. 220247-73-4|this compound hydrochloride.

- Wikipedia. Buchwald–Hartwig amination.

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.

- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ChemicalBook. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6.

- Santa Cruz Biotechnology. This compound | CAS 17680-55-6 | SCBT.

- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

- Leading China Manufacturer. The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline.

- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.

- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- Organic Synthesis. Suzuki-Miyaura Coupling.

- PubChem. 7-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN.

- ResearchGate. The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates | Request PDF.

- Benchchem. 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

- NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-.

- Amerigo Scientific. This compound.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 17680-55-6 [amp.chemicalbook.com]

- 4. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem-casts.com [chem-casts.com]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. organicreactions.org [organicreactions.org]

- 15. Bischler-Napieralski Reaction [organic-chemistry.org]

- 16. Bischler napieralski reaction | PPTX [slideshare.net]

- 17. organicreactions.org [organicreactions.org]

- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 19. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. jk-sci.com [jk-sci.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. organic-synthesis.com [organic-synthesis.com]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds that exhibit significant and diverse pharmacological activities.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing molecules that interact with biological targets. Within this important class of compounds, 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) emerges as a particularly valuable building block. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide range of chemical modifications and the construction of complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, covering its fundamental properties, established synthetic routes, analytical characterization, applications in drug discovery, and essential safety protocols.

Core Properties: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17680-55-6 | [2][3] |

| Molecular Formula | C₉H₁₀BrN | [2][3][4] |

| Molecular Weight | 212.09 g/mol | [2][3][4] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 32-35°C | [2] |

| Boiling Point | 282.9°C (Predicted) | [2] |

| Solubility | Insoluble in water | [2][5] |

| InChIKey | OYODEQFZAJVROF-UHFFFAOYSA-N | [3][4] |

Spectroscopic Characterization

Structural elucidation relies on modern spectroscopic techniques. While raw spectra are best consulted directly from spectral databases, a foundational understanding of the expected signals is crucial for verification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the brominated ring, three sets of methylene (CH₂) protons at positions C1, C3, and C4 of the tetrahydroisoquinoline core, and a signal for the secondary amine (NH) proton. The exact chemical shifts and coupling patterns provide definitive structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule, including four aromatic carbons (two CH and two quaternary) and three aliphatic carbons.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis of the Tetrahydroisoquinoline Core: A Comparative Analysis

The construction of the THIQ scaffold is a well-established area of organic synthesis, dominated by two name reactions: the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these methods depends on the desired substitution pattern and the reactivity of the starting materials.

The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction is a one-pot synthesis that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[7][8]

Mechanism Rationale: The reaction proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. This ion is susceptible to attack by the electron-rich aromatic ring, leading to the formation of the new six-membered ring and, after re-aromatization, the final THIQ product.[9] The reaction is often favored for substrates with electron-donating groups on the aromatic ring, which facilitate the key cyclization step under milder conditions.[8][9]

Caption: Bischler-Napieralski Two-Step Synthesis.

At a Glance: Key Differences in Synthetic Routes

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | β-arylethylamine and an aldehyde/ketone | β-phenylethylamide |

| Key Reagents | Protic or Lewis acid (e.g., HCl, TFA) | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅) |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline (an imine) |

| Subsequent Steps | Often the final product | Requires a subsequent reduction step (e.g., with NaBH₄) |

| Reaction Conditions | Can range from mild to harsh | Generally requires harsher, refluxing acidic conditions |

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate. [5][10]The true value of this building block lies in the synthetic versatility of the C7-bromine substituent. This halogen acts as a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. [11] Key Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups. [12][13]* Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities. [14]* Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, useful for constructing rigid linkers or as precursors for further transformations. [13][15] This strategic placement of a reactive handle on a privileged scaffold allows researchers to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. [1]

Caption: Synthetic utility of the 7-bromo position.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate. This compound is classified under the Globally Harmonized System (GHS) with the following hazards: [16][17] Table 2: GHS Hazard Profile

| Pictogram | Signal Word | Hazard Statements |

| [16] | Warning | H302: Harmful if swallowed. [4]H315: Causes skin irritation. [5][18]H319: Causes serious eye irritation. [5][18]H335: May cause respiratory irritation. [5][18] |

Recommended Laboratory Practices

-

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood. [18] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. [18] * Avoid the formation and inhalation of dust or aerosols. [18] * Wash hands thoroughly after handling.

-

-

Storage:

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

-

Conclusion

This compound is more than a simple chemical; it is a key enabler for innovation in medicinal chemistry. Its combination of a biologically relevant THIQ core with a strategically placed, synthetically versatile bromine atom makes it an invaluable asset for the synthesis of novel compounds with therapeutic potential. A comprehensive understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this powerful building block in the pursuit of new discoveries.

References

-

Vaccari, D., Davoli, P., Ori, C., Spaggiari, A., & Prati, F. (2008). A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. Synlett. Available at: [Link]

-

Bischler–Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

-

7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | CAS 17680-55-6. LookChem. Available at: [Link]

-

Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

- Method for preparing 7-bromoisoquinoline. Google Patents.

-

Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

-

Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]

-

Bischler–Napieralski reaction. Grokipedia. Available at: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. ARKAT USA, Inc. Available at: [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

GHS Classification (Rev.11, 2025) Summary. PubChem. Available at: [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

-

GHS hazard statements. Wikipedia. Available at: [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

This compound | C9H10BrN. PubChem. Available at: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]

-

Cross-Coupling Reactions. NROChemistry. Available at: [Link]

-

The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 17680-55-6 [amp.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fiveable.me [fiveable.me]

- 16. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the versatile tetrahydroisoquinoline scaffold, a core structure found in numerous natural products and pharmacologically active molecules. Its significance in medicinal chemistry and drug development stems from its utility as a key building block for synthesizing a wide range of more complex molecular architectures. The presence of a bromine atom at the 7-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it an invaluable intermediate for creating libraries of novel compounds for biological screening. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, coupled with insights into the experimental methodologies for their determination.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting its behavior in various solvents and reaction conditions, as well as for its proper storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrN | [1][2] |

| Molecular Weight | 212.09 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 32-35 °C | [1][2] |

| Boiling Point (Predicted) | 282.9 ± 40.0 °C | [3] |

| Normal Boiling Temperature | 299.4 °C | [4] |

| Density (Predicted) | 1.428 ± 0.06 g/cm³ | [3] |

| Solubility in Water | Insoluble | [3] |

| CAS Number | 17680-55-6 | [5] |

Note: Some of the listed properties, such as boiling point and density, are predicted values from computational models and should be considered as estimates. Experimental verification is recommended for precise applications.

Experimental Methodologies for Property Determination

The accurate determination of the physical properties of a compound like this compound relies on standardized experimental protocols. Understanding the principles behind these methods is crucial for ensuring data integrity and reproducibility.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of a compound's purity. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Causality Behind the Method: As the sample undergoes a phase transition, such as melting, it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is detected by the instrument and plotted as a peak. The onset of this peak is typically taken as the melting point. This method is highly accurate and requires only a small amount of sample.

Diagram of a Typical DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat at a constant rate (e.g., 10 °C/min) through the expected melting range.

-

Data Acquisition: Initiate the temperature scan and record the heat flow as a function of temperature.

-

Data Analysis: Determine the onset temperature of the endothermic melting peak from the resulting thermogram. This temperature corresponds to the melting point of the sample.

Solubility Determination

Understanding the solubility of a compound is fundamental for designing appropriate reaction conditions, purification methods, and formulations.

Causality Behind the Method: The principle of "like dissolves like" governs solubility. The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent determine the extent to which the solute will dissolve. For a compound like this compound, which has both polar (the amine group) and nonpolar (the aromatic ring and aliphatic chain) regions, its solubility will vary across a range of solvents.

Diagram of a General Solubility Testing Workflow

Caption: General workflow for determining solubility.

Step-by-Step Protocol for Qualitative Solubility Testing:

-

Sample Preparation: Place a small, known amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, dichloromethane, acetone, hexane) in small increments (e.g., 0.1 mL).

-

Agitation: After each addition, vigorously agitate the mixture at a constant temperature.

-

Observation: Observe whether the solid dissolves completely. Record the volume of solvent required for complete dissolution.

-

Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent based on the amount of solvent required.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (at C1), and the aliphatic protons of the tetrahydroisoquinoline ring system. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C7) would exhibit a characteristic chemical shift in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H aromatic stretch: Peaks slightly above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

-

C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: A peak in the 1020-1250 cm⁻¹ region.

-

C-Br stretch: A peak in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.09 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Fragmentation: Common fragmentation pathways for tetrahydroisoquinolines involve cleavage of the bonds benzylic to the nitrogen atom and the aromatic ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, and spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Conclusion

This technical guide has provided a comprehensive overview of the known physical and spectroscopic properties of this compound, a key intermediate in synthetic and medicinal chemistry. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating the safe and effective use of this compound in their work. For critical applications, it is recommended to experimentally verify the physical properties, particularly those that are currently based on predictive models.

References

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

MDPI. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 15(11), 7837-7849. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C9H11BrClN | CID 45073969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to 7-Bromo-1,2,3,4-tetrahydroisoquinoline

An In-Depth Technical Guide to the Solubility Profile of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

For professionals in pharmaceutical research, drug discovery, and chemical development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs a molecule's behavior from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry.[1] We will delve into its known properties, the theoretical factors governing its solubility, and standardized protocols for its empirical determination.

This compound (7-Br-THIQ) is a substituted derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold. This core structure is prevalent in a wide range of natural products and synthetic compounds with diverse biological activities.[1] As such, 7-Br-THIQ serves as a valuable intermediate in the synthesis of novel pharmaceutical agents and research probes.[2][3][4] Its utility in drug development hinges on its physical properties, especially its solubility, which dictates solvent selection for reactions, purification strategies, and its potential for formulation into viable drug delivery systems.

Physicochemical Properties

A foundational understanding of a molecule begins with its key physical and chemical identifiers. These properties provide the first clues to its expected solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 17680-55-6 | [2][5][6][7] |

| Molecular Formula | C₉H₁₀BrN | [2][5][7][8] |

| Molecular Weight | 212.09 g/mol | [2][5][7] |

| Melting Point | 32-35°C | [5][8] |

| Appearance | Solid | |

| Predicted Density | 1.428 ± 0.06 g/cm³ | [8] |

| Predicted Boiling Point | 282.9 ± 40.0 °C | [8] |

| SMILES | C1CNCC2=C1C=CC(=C2)Br | [2][7] |

Solubility Profile of this compound

Qualitative Assessment

Across multiple chemical supplier databases, 7-Br-THIQ is consistently described as "insoluble in water".[2][8] While this provides a general guideline, it is not sufficient for scientific applications, which require quantitative data. This insolubility is attributed to the molecule's predominantly non-polar, aromatic character contributed by the brominated benzene ring, which outweighs the polarity of the secondary amine.

Quantitative Solubility Data

A thorough review of published scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for 7-Br-THIQ in common organic and aqueous solvents. The table below reflects this current lack of specific data and highlights the solvents in which solubility would be anticipated based on chemical principles.

| Solvent | Predicted Solubility | Rationale | Quantitative Data (mg/mL) |

| Water | Very Low | Predominantly non-polar structure. | Not available in published literature. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Similar to water; minimal ionization at neutral pH. | Not available in published literature. |

| Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent, effective for many drug-like molecules. | Not available in published literature. |

| Ethanol | Moderate to High | Polar protic solvent with non-polar character, likely effective. | Not available in published literature. |

| Methanol | Moderate | More polar than ethanol, may be slightly less effective. | Not available in published literature. |

| Dichloromethane (DCM) | High | Non-polar organic solvent, effective for non-polar compounds. | Not available in published literature. |

This data gap underscores the necessity for researchers to perform empirical solubility testing as a primary step in any development workflow involving this compound.

Key Factors Influencing Solubility

The solubility of 7-Br-THIQ is a multifactorial property governed by its molecular structure, the choice of solvent, and environmental conditions.[9][10] Understanding these factors is crucial for predicting its behavior and developing effective solubilization strategies.

Diagram: Factors Governing 7-Br-THIQ Solubility

Caption: Interplay of molecular, solvent, and system factors determining solubility.

-

Molecular Structure & Polarity : The principle of "like dissolves like" is the primary determinant of solubility.[11] 7-Br-THIQ possesses a dual character: the large, hydrophobic bromophenyl moiety reduces its affinity for polar solvents like water, while the secondary amine group provides a site for hydrogen bonding and potential protonation.

-

pH and Ionization : The secondary amine in the tetrahydroisoquinoline ring is basic. In acidic aqueous media, this amine can be protonated to form a cationic species (the corresponding hydrobromide or hydrochloride salt). This ionization dramatically increases the molecule's polarity, thereby enhancing its aqueous solubility.[12] The hydrochloride salt of 7-Br-THIQ is commercially available, which implicitly suggests it is used to improve handling and aqueous solubility.[13]

-

Temperature : The dissolution of most solid compounds, particularly in organic solvents, is an endothermic process.[14] Therefore, an increase in temperature will generally lead to an increase in the solubility of 7-Br-THIQ.[9] However, this relationship must be determined empirically, as some compounds can exhibit retrograde solubility.

-

Crystal Lattice Energy : For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A high melting point can sometimes suggest a stable crystal lattice that requires more energy to break, potentially leading to lower solubility.

Experimental Protocols for Solubility Determination

Given the absence of published data, direct measurement is essential. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility and is highly recommended.[15]

Protocol: Equilibrium Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

-

2-mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of solid 7-Br-THIQ to a vial (e.g., 5-10 mg). The amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[15] The presence of visible solid material at the end of this period confirms that a saturated solution has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[16]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.[16]

-

Dilution & Analysis: The clear, saturated filtrate may need to be diluted with a suitable solvent (typically the mobile phase of the HPLC method) to fall within the linear range of the analytical method.

-

Quantification: Determine the concentration of 7-Br-THIQ in the diluted sample using a pre-validated HPLC method with a calibration curve prepared from stock solutions of known concentrations.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for any dilution factors.

Diagram: Shake-Flask Solubility Workflow

Caption: Step-by-step experimental workflow for the shake-flask method.

Higher-Throughput Alternatives

For early-stage discovery, kinetic solubility assays are often employed. These methods involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often detected by nephelometry (light scattering) or UV absorption.[17][18] While faster, these methods measure kinetic solubility, which can sometimes overestimate the true thermodynamic equilibrium solubility.

Conclusion

This compound is a vital chemical intermediate whose application is intrinsically linked to its solubility. While qualitatively understood to be poorly soluble in water, there is a clear absence of quantitative data in the public domain. This guide provides the theoretical framework and practical, actionable protocols necessary for researchers to bridge this knowledge gap. The principles of molecular polarity, pH-dependent ionization, and temperature effects are key to predicting its behavior, but empirical determination via the gold-standard shake-flask method is essential for generating the reliable data needed for successful research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 17680-55-6 [amp.chemicalbook.com]

- 4. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. 220247-73-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. rheolution.com [rheolution.com]

- 18. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Foreword: The Strategic Importance of 7-Bromo-1,2,3,4-tetrahydroisoquinoline in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid framework allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of a bromine atom at the 7-position of the THIQ ring system, yielding this compound, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This makes it a highly valuable building block for the synthesis of compound libraries in the pursuit of novel therapeutics.[2][3][4] This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Comparative Analysis of Primary Synthetic Strategies

Two classical and highly effective methods for the synthesis of the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these two routes is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

| Synthetic Route | Key Precursor | Advantages | Disadvantages |

| Pictet-Spengler Reaction | Substituted β-phenethylamine | Typically a one-pot reaction, proceeds under relatively mild conditions for activated systems. | Can be sensitive to the electronic nature of the aromatic ring; strongly deactivating groups may hinder cyclization. |

| Bischler-Napieralski Reaction | Substituted N-acyl-β-phenethylamine | Generally tolerant of a wider range of electronic diversity on the aromatic ring. | A two-step process involving cyclization to a dihydroisoquinoline followed by reduction. Requires a dehydrating agent. |

For the synthesis of this compound, both approaches are viable and will be explored in detail.

The Pictet-Spengler Approach: A Direct Cyclization Strategy

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[5][6]

Reaction Mechanism and Rationale

The reaction is initiated by the formation of a Schiff base (or imine) from the β-phenethylamine and an aldehyde (in this case, formaldehyde). Subsequent protonation of the imine by an acid catalyst generates a highly electrophilic iminium ion. This is the driving force for the cyclization, as the iminium ion is sufficiently electrophilic to be attacked by the electron-rich aromatic ring.[6][7] The presence of an electron-donating group, such as the methoxy group in our proposed precursor, facilitates this electrophilic substitution. The bromine atom, being an electron-withdrawing group, will slightly deactivate the ring, but the overall activation by the methoxy group is generally sufficient for the reaction to proceed.

Diagram 1: The Pictet-Spengler Reaction Mechanism

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 17680-55-6 [amp.chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Pictet-Spengler_reaction [chemeurope.com]

An In-depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] The strategic functionalization of this privileged core allows for the fine-tuning of pharmacological properties, making substituted THIQs highly valuable building blocks in the quest for novel therapeutics. Among these, 7-Bromo-1,2,3,4-tetrahydroisoquinoline stands out as a particularly versatile intermediate. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its synthesis, spectroscopic characterization, and key applications in contemporary drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis. This compound is a solid at room temperature and is generally insoluble in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 212.09 g/mol | [5][6] |

| Molecular Formula | C₉H₁₀BrN | [5][6] |

| CAS Number | 17680-55-6 | [5] |

| Appearance | Solid | [6] |

| Melting Point | 32-35 °C | |

| Solubility | Insoluble in water | [4] |

Spectroscopic characterization is essential for confirming the identity and purity of this compound. The following table summarizes the expected nuclear magnetic resonance (NMR) data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.20 | d | ~1.8 | H-8 |

| ~7.15 | dd | ~8.2, 1.8 | H-6 | |

| ~6.90 | d | ~8.2 | H-5 | |

| ~4.00 | s | - | H-1 | |

| ~3.10 | t | ~5.9 | H-3 | |

| ~2.75 | t | ~5.9 | H-4 | |

| ¹³C NMR | ~136.0 | - | - | C-8a |

| ~134.0 | - | - | C-4a | |

| ~131.0 | - | - | C-6 | |

| ~130.0 | - | - | C-8 | |

| ~129.0 | - | - | C-5 | |

| ~119.0 | - | - | C-7 | |

| ~50.0 | - | - | C-1 | |

| ~45.0 | - | - | C-3 | |

| ~29.0 | - | - | C-4 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented is a representative compilation from various sources.[7]

Synthesis of this compound

The construction of the tetrahydroisoquinoline core is most commonly achieved through well-established named reactions, primarily the Pictet-Spengler and Bischler-Napieralski syntheses.[1] For the preparation of this compound, a Pictet-Spengler approach starting from 3-bromophenethylamine is a logical and efficient strategy.

The Pictet-Spengler Reaction: A Mechanistic Overview

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system. The key mechanistic steps are the formation of a Schiff base (or iminium ion) intermediate, which then undergoes cyclization. The electron-donating or withdrawing nature of the substituents on the aromatic ring can significantly influence the reaction conditions required for cyclization.

Caption: A simplified workflow of the Pictet-Spengler reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Pictet-Spengler reaction.

Materials:

-

3-Bromophenethylamine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenethylamine hydrochloride in a mixture of water and concentrated hydrochloric acid.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Basification: Slowly add a concentrated aqueous solution of sodium hydroxide to the cooled reaction mixture until the pH is strongly basic (pH > 12). This will neutralize the excess acid and deprotonate the product, causing it to precipitate or separate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the bromine atom, which serves as a versatile handle for the introduction of various substituents through modern cross-coupling methodologies. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. This reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems at the 7-position.

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound have been explored for various therapeutic applications. The THIQ nucleus is present in compounds with activities such as anticancer, antimicrobial, antiviral, and antihypertensive effects. [8][9]For instance, the ability to functionalize the 7-position allows for the modulation of receptor binding affinity and selectivity, as well as pharmacokinetic properties. While specific blockbuster drugs directly synthesized from this compound are not prominently in the public domain, its use as a key intermediate in the synthesis of research compounds and potential drug candidates is widespread in the medicinal chemistry literature.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. [5]It may also cause respiratory irritation. [4][5]Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents. [4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis via the Pictet-Spengler reaction and the reactivity of its bromine atom in modern cross-coupling reactions make it an ideal starting material for the synthesis of diverse libraries of tetrahydroisoquinoline derivatives. The continued exploration of the chemical space around the THIQ scaffold, facilitated by intermediates like this compound, holds significant promise for the discovery of new and effective therapeutic agents.

References

- Thermo Fisher Scientific. This compound, 97%. [URL: https://www.fishersci.com/shop/products/7-bromo-1-2-3-4-tetrahydroisoquinoline-97-1-g/AC448350010]

- ChemicalBook. 7-bromo-1,2,3,4-tetrahydro-isoquinoline(17680-55-6) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/17680-55-6_1HNMR.htm]

- Sharma, A., Kumar, V., & Singh, G. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13244-13271. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]

- BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-7-bromo-4-hydroxy-2-phenylquinoline]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10729255]

- Pai, B. R., Suguna, H., & Rajeswari, S. (1982). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(2), 145-151. [URL: https://repository.ias.ac.in/volume.php?volume=91&year=1982&issue=2]

- ChemicalBook. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Chemical Properties. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9741984.htm]

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(3), 179-183. [URL: https://www.researchgate.net/publication/226819072_Synthesis_of_6-_or_7-substituted_1234-tetrahydroisoquinoline-3-carboxylic_acids]

- Ivanova, Y., & Ganeva, Y. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6535-6547. [URL: https://www.mdpi.com/1420-3049/16/8/6535]

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/683518]

- BLD Pharm. This compound hydrochloride. [URL: https://www.bldpharm.com/products/220247-73-4.html]

- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline. [URL: https://patents.google.

- International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 8(10). [URL: https://www.ijstr.

- American Chemical Society. (2014). Organic Letters, 16(16). [URL: https://pubs.acs.org/toc/orlef7/16/16]

- ResearchGate. (2002). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [URL: https://www.researchgate.

- Sánta, Z., & Tárkányi, G. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2575-2583. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8546947/]

- Alfa Chemistry. CAS 17680-55-6 this compound. [URL: https://www.alfa-chemistry.com/cas_17680-55-6.htm]

- American Chemical Society. Synthesis of 1,2,3,4-tetrahydroisoquinolines. [URL: https://pubs.acs.org/doi/10.1021/jo00355a034]

- ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/91-21-4_1HNMR.htm]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. [URL: https://patents.google.

- Sharma, A., Kumar, V., & Singh, G. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13244-13271. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. ijstr.org [ijstr.org]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(17680-55-6) 1H NMR spectrum [chemicalbook.com]

- 8. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structural Analysis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 7-Bromo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Its rigid structure presents a well-defined three-dimensional arrangement for interacting with biological targets. The introduction of a bromine atom at the 7-position, creating this compound, significantly enhances its utility as a versatile building block in drug discovery. This halogenation provides a reactive handle for a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth structural analysis of this compound, detailing its synthesis, spectroscopic characterization, and the strategic rationale behind its application in the development of novel therapeutics.

Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| CAS Number | 17680-55-6 | [3] |

| Appearance | Off-white solid | [4] |

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of the this compound core is primarily achieved through well-established cyclization strategies, namely the Pictet-Spengler and Bischler-Napieralski reactions. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern.

The Pictet-Spengler Reaction: An Electrophilic Aromatic Substitution Approach

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6] For the synthesis of this compound, the logical starting material is 2-(3-bromophenyl)ethan-1-amine.

The reaction proceeds via the formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[7] The electron-donating or withdrawing nature of the substituents on the aromatic ring can significantly influence the reaction conditions required.[8]

Conceptual Workflow: Pictet-Spengler Synthesis

Caption: Pictet-Spengler synthesis of this compound.

The Bischler-Napieralski Reaction: A Dehydrative Cyclization Route

An alternative and widely used method is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9][10] This reaction initially yields a 3,4-dihydroisoquinoline, which must then be reduced to the desired tetrahydroisoquinoline.

The key intermediate in this pathway is a nitrilium ion, which is a potent electrophile that drives the intramolecular cyclization.[11] The subsequent reduction of the dihydroisoquinoline intermediate is typically achieved using reducing agents such as sodium borohydride.

Experimental Protocol: Bischler-Napieralski Synthesis and Subsequent Reduction

Step 1: Synthesis of 7-Bromo-3,4-dihydroisoquinoline

-

To a solution of N-(2-(3-bromophenyl)ethyl)formamide (1.0 eq) in a suitable solvent (e.g., acetonitrile), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with ice water.

-

Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Bromo-3,4-dihydroisoquinoline.

Step 2: Reduction to this compound

-

Dissolve the crude 7-Bromo-3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound, which can be further purified by column chromatography or recrystallization.

Structural Elucidation: A Spectroscopic Deep Dive

A comprehensive structural analysis of this compound relies on a combination of spectroscopic techniques to confirm its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and singlets, influenced by the bromine substitution.

-

Methylene Protons (C1, C3, C4): The protons on the saturated heterocyclic ring will appear as multiplets in the aliphatic region of the spectrum. The protons at C1, adjacent to the aromatic ring, are expected to be the most downfield of this set.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon bearing the bromine atom being significantly influenced by its electronegativity.

-

Aliphatic Carbons: Three signals corresponding to the methylene carbons of the heterocyclic ring (C1, C3, and C4).

Mass Spectrometry (MS)